(R)-1-benzyl-3-(benzyloxy)pyrrolidine-2,5-dione
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Overview
Description
®-1-benzyl-3-(benzyloxy)pyrrolidine-2,5-dione is a chiral compound belonging to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-benzyl-3-(benzyloxy)pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amide-tethered enynes in a Pd-catalyzed asymmetric cyclization/alkoxycarbonylation sequence, followed by Ru-mediated oxidative cleavage . This method offers high chemo-, regio-, and enantioselectivities, making it suitable for producing optically pure compounds.
Industrial Production Methods
Industrial production of pyrrolidine-2,5-diones often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-1-benzyl-3-(benzyloxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
®-1-benzyl-3-(benzyloxy)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-benzyl-3-(benzyloxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways . For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,3-dione: Another pyrrolidine derivative with similar structural features but different biological activities.
Pyrrolidine-2-one: Known for its diverse applications in medicinal chemistry.
Prolinol: A pyrrolidine derivative with distinct stereochemistry and biological properties.
Uniqueness
®-1-benzyl-3-(benzyloxy)pyrrolidine-2,5-dione stands out due to its specific chiral configuration and the presence of benzyl and benzyloxy groups. These features contribute to its unique reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H17NO3 |
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Molecular Weight |
295.3 g/mol |
IUPAC Name |
1-benzyl-3-phenylmethoxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H17NO3/c20-17-11-16(22-13-15-9-5-2-6-10-15)18(21)19(17)12-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
InChI Key |
VFSKBGKZWJNHOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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